(4-Ethyl-1,2-oxazol-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

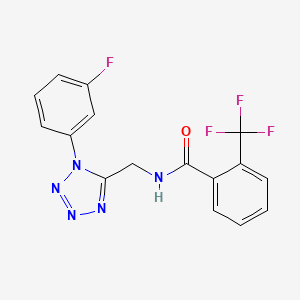

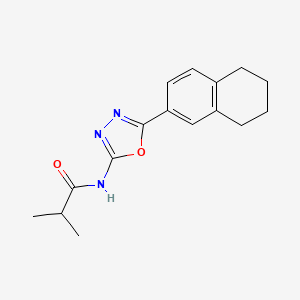

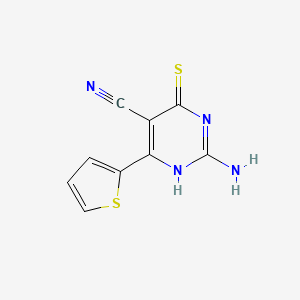

“(4-Ethyl-1,2-oxazol-3-yl)methanamine” is a chemical compound with the molecular formula C4H6N2O . It is a derivative of oxazole, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . The compound is a stable liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The exact structure can be found in the ChemSpider database .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 98.1 . It is a stable liquid at room temperature .Scientific Research Applications

Catalysis

Oxazole derivatives have been employed in catalysis, demonstrating their utility in transfer hydrogenation reactions. For instance, quinazoline-based ruthenium complexes, which can be synthesized from related structures, have shown excellent conversions and high turnover frequency (TOF) values in the transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).

Corrosion Inhibition

Research indicates that oxazole derivatives, such as (4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)-methanol and related compounds, significantly reduce the corrosion rate of mild steel in a hydrochloric acid medium. These compounds act through the adsorption on the metal surface, with some acting as mixed-type inhibitors and others as cathodic type inhibitors (Rahmani et al., 2018).

Antimicrobial Activities

A series of oxazole-containing quinoline derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The preliminary screening results indicated that most of these compounds demonstrated moderate to very good activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Material Science

In material science, oxazole derivatives have been explored for their potential in creating functional materials. For example, amphiphilic tris(triazolyl)amines functionalized with poly(ethylene glycol), which may include oxazole derivatives, have been investigated as bi-functional surfactants for copper-catalyzed aerobic oxidation of alcohols in water, showcasing the versatility of oxazole frameworks in designing materials with specific applications (Nakarajouyphon et al., 2022).

Safety and Hazards

The safety information for “(4-Ethyl-1,2-oxazol-3-yl)methanamine” indicates that it is a hazardous compound. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Future Directions

Oxazole derivatives, including “(4-Ethyl-1,2-oxazol-3-yl)methanamine”, have been gaining attention in recent years due to their wide spectrum of biological activities . They are considered important intermediates for the synthesis of new chemical entities in medicinal chemistry . Therefore, future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .

properties

IUPAC Name |

(4-ethyl-1,2-oxazol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-5-4-9-8-6(5)3-7/h4H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYXEOOGQQOTRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CON=C1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

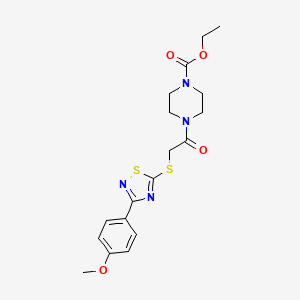

![5-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-(2-(thiophen-2-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2645556.png)

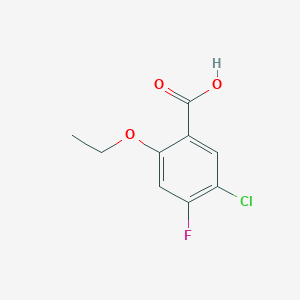

![4-oxo-N-(pyridin-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2645568.png)

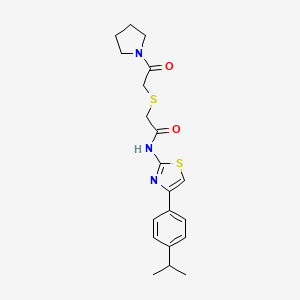

![2-(2,5-Dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2645575.png)